BRD73954

Beschreibung

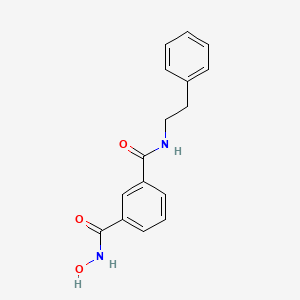

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHKWEQJEDRIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD73954: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD73954 is a pioneering small molecule inhibitor notable for its potent and selective dual inhibition of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8).[1][2] Discovered by Olson and colleagues in 2013, this compound represents a significant advancement in the field of epigenetics and drug discovery, as it targets two HDAC isoforms from distinct phylogenetic classes.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of BRD73954, tailored for professionals in biomedical research and drug development.

Discovery and Biological Activity

BRD73954 was identified as the first small molecule capable of potently and selectively inhibiting both HDAC6 and HDAC8.[1][2] The discovery highlighted that meta-substituents on phenyl hydroxamic acids are well-tolerated by HDAC6 and are crucial for the potent inhibition of HDAC8.[1][2]

Quantitative Biological Data

The inhibitory activity of BRD73954 against a panel of histone deacetylases was determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high potency and selectivity for HDAC6 and HDAC8 over other isoforms.

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 12 |

| HDAC2 | 9 |

| HDAC3 | 23 |

| HDAC4 | >33 |

| HDAC5 | >33 |

| HDAC6 | 0.0036 |

| HDAC7 | 13 |

| HDAC8 | 0.12 |

| HDAC9 | >33 |

Data sourced from MedchemExpress and Tocris Bioscience.[1][3]

Mechanism of Action and Signaling Pathway

BRD73954 exerts its biological effects through the inhibition of HDAC6 and HDAC8. HDAC6 is a cytoplasmic enzyme known to deacetylate several non-histone proteins, most notably α-tubulin.[4] Inhibition of HDAC6 by BRD73954 leads to an increase in the acetylation of α-tubulin, a post-translational modification associated with microtubule stability and altered cell motility.[1][5][6][7] HDAC8 is a class I histone deacetylase primarily located in the nucleus, where it plays a role in gene expression regulation.[4] The dual inhibition of these two enzymes suggests potential therapeutic applications in diseases where both cytoplasmic and nuclear HDAC activity are implicated.

Caption: Signaling pathway of BRD73954.

Chemical Synthesis

The chemical synthesis of BRD73954 involves a multi-step process. The following is a general representation of the synthetic scheme. For detailed experimental procedures, please refer to the supporting information of the original publication by Olson et al. (2013).

Caption: General workflow for the chemical synthesis of BRD73954.

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of scientific findings. The following sections outline the methodologies for the key experiments cited in the discovery of BRD73954.

The in vitro activity of BRD73954 against various HDAC isoforms is typically determined using a fluorometric assay.

Principle: The assay measures the enzymatic activity of HDACs on a fluorogenic substrate. Inhibition of the enzyme by a compound results in a decreased fluorescent signal.

General Protocol:

-

Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin), and assay buffer.

-

Procedure:

-

A solution of the test compound (BRD73954) at various concentrations is pre-incubated with the HDAC enzyme in an assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The effect of BRD73954 on the acetylation of α-tubulin in cells is commonly assessed by Western blotting.

Principle: This technique uses specific antibodies to detect the levels of total α-tubulin and acetylated α-tubulin in cell lysates, allowing for the quantification of changes in acetylation upon compound treatment.

General Protocol:

-

Cell Culture and Treatment:

-

Cells (e.g., HeLa) are cultured to a suitable confluency.

-

Cells are treated with various concentrations of BRD73954 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The level of acetylated α-tubulin is normalized to the level of total α-tubulin to determine the relative increase in acetylation.

Caption: Experimental workflow for α-tubulin acetylation Western blot.

Conclusion

BRD73954 stands as a significant chemical probe and a potential therapeutic lead due to its unique dual inhibitory activity against HDAC6 and HDAC8. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the biological roles of these enzymes and to develop novel therapeutics targeting the epigenetic landscape. The detailed methodologies provide a foundation for further investigation into the mechanism of action and potential applications of BRD73954 and its analogs.

References

- 1. Discovery of the first histone deacetylase 6/8 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BRD 73954 | Class II HDACs | Tocris Bioscience [tocris.com]

- 4. Novel Single Inhibitor of HDAC6/8 and Dual Inhibitor of PI3K/HDAC6 as Potential Alternative Treatments for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPPP/p25 Promotes Tubulin Acetylation by Inhibiting Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell biology: Tubulin acetylation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD73954: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD73954 is a potent and selective small molecule inhibitor of histone deacetylases (HDACs), demonstrating a dual inhibitory effect on HDAC6 and HDAC8.[1][2][3][4] This technical guide provides an in-depth overview of the epigenetic regulatory role of BRD73954, its mechanism of action, and the experimental methodologies used for its characterization. The content herein is intended for professionals in the fields of biomedical research and drug development.

Core Mechanism of Action: Dual Inhibition of HDAC6 and HDAC8

BRD73954 exerts its biological effects through the specific inhibition of two key enzymes in the histone deacetylase family: HDAC6 and HDAC8. This dual inhibition leads to a cascade of downstream events that modulate gene expression and other cellular processes.

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation process generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. By inhibiting HDAC6 and HDAC8, BRD73954 effectively increases the acetylation levels of their respective substrates, leading to a more open chromatin state and altered gene expression.

Quantitative Data: Inhibitory Activity of BRD73954

The inhibitory potency of BRD73954 against a panel of histone deacetylases has been quantified, highlighting its selectivity for HDAC6 and HDAC8.

| HDAC Isoform | IC50 (µM) |

| HDAC6 | 0.0036 |

| HDAC8 | 0.12 |

| HDAC1 | 12 |

| HDAC2 | 9 |

| HDAC3 | 23 |

| HDAC4 | >33 |

| HDAC5 | >33 |

| HDAC7 | 13 |

| HDAC9 | >33 |

Table 1: Inhibitory concentrations (IC50) of BRD73954 against various HDAC isoforms. Data compiled from multiple sources.[1][2][3]

Epigenetic Regulation by Targeting HDAC6 and HDAC8

The dual inhibition of HDAC6 and HDAC8 by BRD73954 results in distinct but potentially synergistic effects on epigenetic regulation.

Role of HDAC8 Inhibition

HDAC8 is a class I histone deacetylase primarily located in the nucleus. Its main substrates are the core histones, including H2A, H2B, H3, and H4. By deacetylating these histones, HDAC8 plays a crucial role in transcriptional repression. Inhibition of HDAC8 by BRD73954 is expected to lead to hyperacetylation of histones, promoting a more relaxed chromatin structure and facilitating the expression of genes that are normally silenced. This can have profound effects on cellular processes such as differentiation and proliferation.

Role of HDAC6 Inhibition

HDAC6 belongs to class IIb and is unique in that it is found in both the nucleus and the cytoplasm. While it can deacetylate histones, it has a broader range of non-histone protein substrates. A key cytoplasmic substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by BRD73954 leads to a robust increase in the acetylation of α-tubulin.[1][3] This modification is known to affect microtubule stability and dynamics, which can impact cell motility, cell division, and intracellular transport. In the context of epigenetics, HDAC6 can also influence gene expression by deacetylating transcription factors and other nuclear proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by HDAC6 and HDAC8, as well as a typical experimental workflow for characterizing an HDAC inhibitor like BRD73954.

References

BRD73954: A Potential Modulator of Neurodegenerative Disease Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD73954 is a potent and selective dual inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). This technical guide explores the potential applications of BRD73954 in neurodegenerative disease research. While direct studies of BRD73954 in specific neurodegenerative disease models are not yet widely available in peer-reviewed literature, its mechanism of action as an HDAC6 inhibitor positions it as a valuable research tool to investigate key pathological processes implicated in conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This document provides a comprehensive overview of the rationale for targeting HDAC6 in neurodegeneration, the known biochemical properties of BRD73954, detailed experimental protocols for assessing its activity, and conceptual signaling pathways and experimental workflows.

Introduction: The Role of HDAC6 in Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the dysregulation of protein acetylation in the pathogenesis of these disorders.[1][2] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from proteins, thereby modulating a wide range of cellular processes.[3]

HDAC6, a unique cytoplasmic-localized class IIb HDAC, has emerged as a promising therapeutic target in neurodegenerative diseases. Its substrates are primarily non-histone proteins, including α-tubulin, a major component of microtubules.[4] Microtubules are essential for maintaining neuronal structure and facilitating axonal transport, a process critical for the survival and function of neurons.[5] Impaired axonal transport is a common pathological feature of many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates and ultimately neuronal death.[6]

By inhibiting HDAC6, compounds like BRD73954 can increase the acetylation of α-tubulin, which is associated with enhanced microtubule stability and improved axonal transport.[4][5][7] This mechanism offers a potential avenue to counteract the detrimental effects of impaired transport and protein aggregation observed in various neurodegenerative conditions.[8][9]

BRD73954: A Selective HDAC6/8 Inhibitor

BRD73954 is a small molecule that exhibits high potency and selectivity for HDAC6 and HDAC8.[4][10] Its biochemical profile makes it a precise tool for studying the specific roles of these two HDAC isoforms in cellular processes relevant to neurodegeneration.

Quantitative Data: In Vitro Inhibitory Activity of BRD73954

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of BRD73954 against a panel of HDAC isoforms. The data demonstrates its strong preference for HDAC6 and HDAC8.

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 12 |

| HDAC2 | 9 |

| HDAC3 | 23 |

| HDAC6 | 0.0036 |

| HDAC8 | 0.12 |

| [4] |

Potential Signaling Pathways Modulated by BRD73954

The primary mechanism by which BRD73954 is expected to exert its effects in the context of neurodegeneration is through the inhibition of HDAC6, leading to the hyperacetylation of its substrates. This can impact several downstream signaling pathways.

Caption: Proposed mechanism of action for BRD73954 in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of BRD73954 in neurodegenerative disease research models.

In Vitro HDAC Activity Assay

This protocol is to determine the IC50 of BRD73954 against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

BRD73954 stock solution (in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of BRD73954 in assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 10 µL of diluted HDAC enzyme to each well.

-

Incubate for 15 minutes at 30°C.

-

Add 10 µL of the fluorogenic HDAC substrate to each well.

-

Incubate for 60 minutes at 30°C.

-

Add 25 µL of developer solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Read the fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each concentration of BRD73954 and determine the IC50 value using a suitable software.

Western Blot for Acetylated α-Tubulin

This protocol is to assess the effect of BRD73954 on the acetylation of α-tubulin in a cellular model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

BRD73954

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with various concentrations of BRD73954 or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration using the BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Acquire the image using an imaging system and quantify the band intensities.

Axonal Transport Assay

This protocol is to visualize and quantify the effect of BRD73954 on the movement of mitochondria or other organelles in axons of primary neurons.

Materials:

-

Primary cortical or hippocampal neurons

-

Fluorescently-tagged organelle marker (e.g., Mito-DsRed)

-

Transfection reagent

-

Live-cell imaging microscope with environmental control

-

Image analysis software (e.g., ImageJ with kymograph plugin)

-

BRD73954

Procedure:

-

Culture primary neurons on glass-bottom dishes.

-

Transfect the neurons with the fluorescent organelle marker.

-

Treat the neurons with BRD73954 or DMSO.

-

Perform live-cell imaging of the axons, acquiring time-lapse videos.

-

Generate kymographs from the time-lapse videos using image analysis software.

-

Quantify mitochondrial motility parameters (e.g., velocity, distance, and percentage of motile mitochondria).

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for investigating the therapeutic potential of BRD73954 in neurodegenerative disease research.

Caption: A preclinical drug discovery workflow for evaluating BRD73954.

Caption: Logical flow of experiments to test the central hypothesis.

Conclusion and Future Directions

BRD73954 is a valuable chemical probe for elucidating the roles of HDAC6 and HDAC8 in the complex pathophysiology of neurodegenerative diseases. Its high potency and selectivity allow for precise interrogation of these targets. Future research should focus on evaluating BRD73954 in various in vitro and in vivo models of neurodegeneration to validate its therapeutic potential. Key areas of investigation include its ability to rescue axonal transport defects, reduce the accumulation of pathogenic protein aggregates, and ultimately prevent or slow neuronal loss and cognitive decline. The experimental frameworks provided in this guide offer a starting point for researchers to explore the promising applications of BRD73954 in the quest for effective treatments for these devastating disorders.

References

- 1. Acetylation of Tau Inhibits Its Degradation and Contributes to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Content Screen Identifies TPP1 and Aurora B as Regulators of Axonal Mitochondrial Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Treating Protein Aggregation-Associated Diseases | Explore Technologies [techfinder.stanford.edu]

- 9. Protein interaction networks in neurodegenerative diseases: From physiological function to aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

The Effect of BRD73954 on α-Tubulin Acetylation: A Technical Guide

Introduction

BRD73954 is a small molecule inhibitor recognized for its potent and selective activity against histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8).[1][2] One of the key downstream effects of HDAC6 inhibition is the modulation of the post-translational modification of non-histone proteins, including the acetylation of α-tubulin.[2] α-tubulin is a critical component of microtubules, which are essential for numerous cellular processes such as cell morphology, intracellular transport, and cell division.[3][4]

The acetylation of α-tubulin, specifically at the lysine-40 (K40) residue, is a marker for stable microtubules.[3][5][6] This reversible modification is primarily regulated by the opposing actions of α-tubulin acetyltransferase 1 (ATAT1) and the deacetylase activity of HDAC6.[5] By inhibiting HDAC6, BRD73954 disrupts this balance, leading to an accumulation of acetylated α-tubulin. This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental methodologies used to study the impact of BRD73954 on α-tubulin acetylation.

Core Mechanism of Action

BRD73954 functions as a potent inhibitor of the enzymatic activity of HDAC6.[1] HDAC6 is a class IIb histone deacetylase that is primarily located in the cytoplasm and is the main enzyme responsible for the deacetylation of α-tubulin.[2][5] The inhibition of HDAC6 by BRD73954 prevents the removal of acetyl groups from the lysine-40 residue of α-tubulin.[1][7] This leads to a state of hyperacetylation, which is associated with increased microtubule stability.[5] Notably, BRD73954 shows high selectivity for HDAC6 and HDAC8 over other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3) that are responsible for histone deacetylation.[1][7][8] This selectivity is demonstrated by the observation that treatment with BRD73954 increases α-tubulin acetylation without altering the acetylation state of histone H3.[1][7]

Caption: Mechanism of BRD73954-induced α-tubulin hyperacetylation.

Quantitative Data

The potency and selectivity of BRD73954 have been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for HDAC6 and HDAC8 compared to other HDAC isoforms.

Table 1: IC50 Values of BRD73954 for HDAC Isoforms

| HDAC Isoform | IC50 Value | Reference(s) |

| HDAC6 | 0.0036 µM (36 nM) | [1][8][9][10] |

| HDAC8 | 0.12 µM (120 nM) | [1][8][9][10] |

| HDAC1 | 12 µM | [1][8] |

| HDAC2 | 9 µM | [1][8] |

| HDAC3 | 23 µM | [1][8] |

| HDAC7 | 13 µM | [8] |

| HDAC4 | >33 µM | [8] |

| HDAC5 | >33 µM | [8] |

| HDAC9 | >33 µM | [8] |

Cell-based assays confirm that treatment with BRD73954 leads to a significant increase in acetylated α-tubulin.

Table 2: Cellular Activity of BRD73954

| Cell Line | Treatment Conditions | Observed Effect | Reference(s) |

| HeLa | 10 µM BRD73954 for 48 hours | Upregulation of acetylated α-tubulin | [1] |

| HeLa | 10 µM BRD73954 | Increased acetylation of α-tubulin with no change in histone H3 acetylation | [7] |

Experimental Protocols

The following are detailed protocols for the primary methods used to quantify the effects of BRD73954 on α-tubulin acetylation.

Western Blotting for Acetylated α-Tubulin Quantification

This protocol allows for the relative quantification of acetylated α-tubulin compared to total α-tubulin in cell lysates.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of BRD73954 (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).[1]

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine protein concentration using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

To normalize, re-probe the membrane with a primary antibody for total α-tubulin or a loading control like GAPDH.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin or loading control band.

-

Immunofluorescence for Visualization of Acetylated Microtubules

This protocol allows for the visualization of the distribution and intensity of acetylated microtubules within cells.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with BRD73954 or vehicle control as described above.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBST for 30-60 minutes at room temperature.[14]

-

Incubate with the primary antibody for acetylated α-tubulin (e.g., 1:50 dilution) in blocking buffer overnight at 4°C.[14]

-

Wash cells three times with PBST for 10 minutes each.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 555) for 1 hour at room temperature in the dark.[12][14]

-

Wash cells three times with PBST.

-

(Optional) Counterstain nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the fluorescence intensity and distribution of acetylated microtubules.

-

Caption: Experimental workflow for assessing BRD73954's effect.

Conclusion

BRD73954 is a valuable chemical probe for studying the role of α-tubulin acetylation in cellular biology. Its high potency and selectivity for HDAC6 make it an effective tool for increasing levels of acetylated α-tubulin in a controlled manner.[1][8] The resulting stabilization of the microtubule network has significant implications for intracellular transport, cell motility, and other microtubule-dependent processes.[5] The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the downstream consequences of HDAC6 inhibition and α-tubulin hyperacetylation, furthering our understanding of diseases where these pathways are dysregulated, such as in neurodegenerative disorders and cancer.[4][5][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. pnas.org [pnas.org]

- 4. dovepress.com [dovepress.com]

- 5. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. caymanchem.com [caymanchem.com]

- 8. BRD73954,1440209-96-0 - Absin [absin.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Sapphire Bioscience [sapphirebioscience.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 14. biocompare.com [biocompare.com]

- 15. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

BRD73954: A Technical Guide to its Dual Inhibition of HDAC6 and HDAC8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural features of BRD73954, a potent and selective dual inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). This document provides a comprehensive overview of its mechanism of action, quantitative binding data, relevant experimental protocols, and the key signaling pathways modulated by its activity.

Core Structural Features and Mechanism of Action

BRD73954, with the chemical name N1-hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide, is a small molecule inhibitor belonging to the hydroxamic acid class. The core structural features of BRD73954 are pivotal to its potent and selective inhibition of HDAC6 and HDAC8. These features can be conceptually divided into three key components typical of many HDAC inhibitors: a zinc-binding group (ZBG), a linker, and a capping group.

-

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-C(=O)NHOH) serves as the ZBG. This group chelates the catalytic zinc ion (Zn²⁺) located at the bottom of the active site pocket of both HDAC6 and HDAC8. This interaction is crucial for inhibiting the deacetylase activity of the enzymes. The hydroxamate typically forms bidentate coordination with the zinc ion, displacing a coordinated water molecule that is essential for catalysis.

-

Linker: A central phenyl ring acts as a rigid linker, appropriately positioning the ZBG and the capping group to interact with the respective regions of the enzyme's active site. The geometry of this linker is a key determinant of isoform selectivity.

-

Capping Group: The N-(2-phenylethyl)acetamide moiety functions as the capping group. This group interacts with residues at the rim of the active site tunnel. Differences in the topology and amino acid composition of the active site entrance between HDAC isoforms are the primary basis for inhibitor selectivity. It is the specific interactions of this capping group with unique residues in the active sites of HDAC6 and HDAC8 that are thought to contribute to the dual selectivity of BRD73954.

The dual inhibition of HDAC6 and HDAC8 by BRD73954 leads to the hyperacetylation of their respective substrates. HDAC6 is a predominantly cytoplasmic enzyme, and its inhibition by BRD73954 leads to a significant increase in the acetylation of α-tubulin, a key component of microtubules.[1][2] This affects microtubule-dependent cellular processes. HDAC8 is a class I HDAC primarily located in the nucleus, and its inhibition impacts the acetylation of both histone and non-histone proteins, thereby modulating gene expression and other nuclear events.

Quantitative Inhibitory Activity

BRD73954 exhibits high potency for HDAC6 and HDAC8, with significant selectivity over other HDAC isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| HDAC Isoform | IC50 (µM) |

| HDAC6 | 0.0036 - 0.036 |

| HDAC8 | 0.12 |

| HDAC1 | 12 |

| HDAC2 | 9 |

| HDAC3 | 23 |

| HDAC4 | >33 |

Table 1: Inhibitory Potency (IC50) of BRD73954 against various HDAC isoforms.[1][2][3][4][5][6]

Inferred Binding Mode of BRD73954

While a co-crystal structure of BRD73954 with HDAC6 or HDAC8 is not publicly available, its binding mode can be inferred from the extensive structural data of other hydroxamate-based inhibitors in complex with these enzymes.

In the HDAC6 Active Site:

The active site of HDAC6 is characterized by a short, shallow, and hydrophobic tunnel. The hydroxamic acid of BRD73954 is predicted to chelate the active site zinc ion. The phenyl linker would orient the phenylethyl capping group towards the rim of the active site, where it can engage in hydrophobic and van der Waals interactions with key residues such as Phe583 and Phe643.[7] The flexibility of the phenylethyl group may allow it to adopt a conformation that fits favorably within the unique topology of the HDAC6 active site entrance.

In the HDAC8 Active Site:

The active site of HDAC8 also features a hydrophobic tunnel leading to the catalytic zinc ion. Similar to its interaction with HDAC6, the hydroxamic acid of BRD73954 will chelate the zinc ion. The selectivity for HDAC8 over other class I HDACs is likely influenced by the conformation of the active site loops, particularly the L1 and L6 loops, which create a specific pocket.[3] It is hypothesized that the capping group of BRD73954 can adopt an L-shaped conformation that fits into this unique pocket formed by residues such as Tyr306.[3][8]

Signaling Pathways and Experimental Workflows

The dual inhibition of HDAC6 and HDAC8 by BRD73954 impacts multiple cellular signaling pathways.

Caption: Inhibition of HDAC6 by BRD73954 leads to increased α-tubulin acetylation.

Caption: Inhibition of HDAC8 by BRD73954 alters gene expression and cell cycle progression.

A typical experimental workflow to characterize a dual HDAC6/8 inhibitor like BRD73954 is outlined below.

Caption: A typical workflow for characterizing a dual HDAC6/8 inhibitor.

Experimental Protocols

Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of inhibitors.[9][10][11][12][13]

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute a broad-spectrum fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to the desired concentration in Assay Buffer.

-

Prepare a serial dilution of BRD73954 in DMSO and then dilute further in Assay Buffer.

-

Prepare recombinant human HDAC6 and HDAC8 enzymes in Assay Buffer.

-

Prepare a developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A).

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted BRD73954 solution or vehicle control (DMSO) to the respective wells.

-

Add 25 µL of the diluted HDAC enzyme (HDAC6 or HDAC8) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the diluted HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of the developer solution.

-

Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Plot the percentage of HDAC activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[14][15][16][17]

-

Sample Preparation:

-

Dialyze the purified HDAC6 or HDAC8 protein extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dissolve BRD73954 in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the HDAC protein solution into the sample cell of the calorimeter.

-

Load the BRD73954 solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) at regular intervals.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can be calculated from these values.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time, providing association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).[8][18][19][20]

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified HDAC6 or HDAC8 protein onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of BRD73954 in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of BRD73954 over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Regenerate the sensor surface between injections with a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.

-

Calculate the Kd from the ratio of kd/ka.

-

Conclusion

BRD73954 is a valuable chemical probe for studying the biological roles of HDAC6 and HDAC8. Its potent and selective dual inhibitory activity, driven by specific structural features that interact with the unique active site topologies of these enzymes, allows for the targeted modulation of key cellular pathways. The experimental protocols and workflows described herein provide a framework for the further characterization of BRD73954 and the development of novel dual HDAC6/8 inhibitors for therapeutic applications.

References

- 1. pnas.org [pnas.org]

- 2. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. structural-determinants-of-affinity-and-selectivity-in-the-binding-of-inhibitors-to-histone-deacetylase-6 - Ask this paper | Bohrium [bohrium.com]

- 6. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. abcam.co.jp [abcam.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. content.abcam.com [content.abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. epigentek.com [epigentek.com]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni | PLOS Pathogens [journals.plos.org]

- 18. Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of Acetylated Tubulin in Response to BRD73954 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of acetylated α-tubulin in cultured cells following treatment with BRD73954, a potent and selective dual inhibitor of histone deacetylase 6 (HDAC6) and HDAC8. Inhibition of HDAC6, the primary α-tubulin deacetylase, by BRD73954 leads to a significant increase in the acetylation of α-tubulin at the Lys40 residue, a key post-translational modification associated with microtubule stability and dynamics.[1] The following application notes detail the mechanism of action, offer a comprehensive Western blot protocol, and provide representative data for assessing the cellular activity of BRD73954.

Introduction

BRD73954 is a small molecule inhibitor with high potency for HDAC6 and HDAC8, exhibiting IC50 values of 3.6 nM and 120 nM, respectively.[2] Its mechanism of action involves the direct inhibition of the deacetylase activity of HDAC6. In mammalian cells, HDAC6 is the primary enzyme responsible for the removal of acetyl groups from α-tubulin.[1][3] The acetylation of α-tubulin at Lysine 40 is a critical post-translational modification that influences microtubule structure and function, including its role in intracellular transport and cell motility. By inhibiting HDAC6, BRD73954 treatment results in the hyperacetylation of α-tubulin, a reliable biomarker for target engagement.[2][4] Western blotting is a standard and effective method to quantify this increase in acetylated tubulin.

Signaling Pathway and Experimental Workflow

The signaling pathway illustrating the mechanism of action of BRD73954 on tubulin acetylation is depicted below.

References

Application Notes and Protocols for BRD73954 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD73954 is a potent and selective dual inhibitor of Histone Deacetylase 6 (HDAC6) and Histone Deacetylase 8 (HDAC8)[1][2][3][4]. While direct studies of BRD73954 in Alzheimer's disease (AD) mouse models are not yet available in published literature, the inhibition of HDAC6 has emerged as a promising therapeutic strategy for AD. Preclinical studies with other selective HDAC6 inhibitors, such as Tubastatin A and ACY-1215, have demonstrated beneficial effects in various AD mouse models, including improved cognitive function, reduction of amyloid-beta (Aβ) and hyperphosphorylated tau pathology, and enhanced clearance of protein aggregates[5][6][7].

These application notes provide a comprehensive, albeit representative, protocol for the preclinical evaluation of BRD73954 in an Alzheimer's disease mouse model. The methodologies are based on established protocols for similar HDAC6 inhibitors and are intended to serve as a detailed guide for researchers. It is crucial to note that optimization of dosage, administration route, and treatment duration for BRD73954 will be necessary through preliminary in vivo studies.

Mechanism of Action and Therapeutic Rationale

In the context of Alzheimer's disease, the therapeutic potential of inhibiting HDAC6 is multifaceted. HDAC6 is a cytoplasmic deacetylase with key substrates that include α-tubulin and the chaperone protein Hsp90.

-

Enhancement of Microtubule Stability and Axonal Transport: By inhibiting HDAC6, BRD73954 is expected to increase the acetylation of α-tubulin. Acetylated α-tubulin is a marker of stable microtubules, which are essential for proper axonal transport. In AD, axonal transport is impaired, leading to synaptic dysfunction and neurodegeneration. By stabilizing microtubules, BRD73954 may restore axonal transport and improve neuronal function.

-

Promotion of Autophagic Clearance: HDAC6 plays a role in the cellular process of autophagy, which is responsible for clearing misfolded and aggregated proteins. Inhibition of HDAC6 has been shown to facilitate the autophagic clearance of both Aβ and hyperphosphorylated tau, the two pathological hallmarks of AD[5].

-

Reduction of Tau Pathology: Some studies suggest that HDAC6 inhibition can reduce total tau levels[1][3].

-

Anti-inflammatory Effects: HDAC8, the other primary target of BRD73954, is implicated in inflammatory responses. Inhibition of HDAC8 has been shown to reduce the release of pro-inflammatory cytokines[8]. This dual inhibition may provide a synergistic effect by targeting both proteinopathy and neuroinflammation in AD.

Key Reagents and Materials

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| BRD73954 | MedchemExpress | HY-108423 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Polyethylene glycol 300 (PEG300) | Sigma-Aldrich | 202371 |

| Tween-80 | Sigma-Aldrich | P1754 |

| Saline (0.9% NaCl) | VWR | 0245-1L |

| 5xFAD Transgenic Mice | The Jackson Laboratory | Stock No: 34840-JAX |

| Wild-Type C57BL/6J Mice | The Jackson Laboratory | Stock No: 000664 |

| Morris Water Maze Apparatus | Stoelting Co. | 60150 |

| Primary Antibodies (p-Tau, Aβ, Iba1, GFAP) | Cell Signaling Technology | Various |

| Secondary Antibodies | Thermo Fisher Scientific | Various |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of BRD73954

| Target | IC₅₀ (µM) |

| HDAC6 | 0.0036[1][4] |

| HDAC8 | 0.12[1][4] |

| HDAC1 | 12[1][4] |

| HDAC2 | 9[1][4] |

| HDAC3 | 23[1][4] |

Table 2: Physicochemical Properties of BRD73954

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂O₃[2][3] |

| Molecular Weight | 284.31 g/mol [2][9] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and Corn Oil (≥ 2.5 mg/mL)[4] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of BRD73954 in a 5xFAD Mouse Model

This protocol outlines a representative study to evaluate the therapeutic efficacy of BRD73954 in the 5xFAD mouse model of Alzheimer's disease.

1. Animal Model and Housing:

-

Use male and female 5xFAD transgenic mice and wild-type (WT) littermates.

-

House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

-

All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

2. BRD73954 Formulation and Administration:

-

Vehicle Preparation: A common vehicle for in vivo administration of similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4]. Prepare fresh daily.

-

BRD73954 Solution Preparation: Based on protocols for other HDAC6 inhibitors like Tubastatin A (25 mg/kg)[1][3], a starting dose for BRD73954 could be in a similar range. A dose-response study is highly recommended. For a 25 mg/kg dose, dissolve the appropriate amount of BRD73954 in the vehicle.

-

Administration: Administer BRD73954 or vehicle via intraperitoneal (i.p.) injection once daily.

3. Experimental Design and Treatment Groups:

-

Begin treatment at 4 months of age, when 5xFAD mice typically exhibit significant amyloid pathology and cognitive deficits.

-

Treatment duration: 8 weeks.

-

Randomly assign mice to the following groups (n=12-15 per group):

-

Group 1: Wild-Type + Vehicle

-

Group 2: Wild-Type + BRD73954

-

Group 3: 5xFAD + Vehicle

-

Group 4: 5xFAD + BRD73954

-

4. Behavioral Testing (Weeks 7-8 of Treatment):

-

Morris Water Maze (MWM):

-

Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day with a 60-second maximum trial duration. Record escape latency, path length, and swim speed.

-

Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant and the number of platform crossings.

-

-

Y-Maze Spontaneous Alternation:

-

Allow mice to freely explore a Y-shaped maze for 8 minutes.

-

Record the sequence of arm entries to calculate the percentage of spontaneous alternation, a measure of short-term spatial working memory.

-

5. Brain Tissue Collection and Processing (End of Week 8):

-

Anesthetize mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Harvest the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in 30% sucrose in PBS.

-

Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.

6. Histological and Biochemical Analyses:

-

Immunohistochemistry:

-

Stain brain sections for Aβ plaques (e.g., using 6E10 antibody), hyperphosphorylated tau (e.g., AT8 antibody), microglia (Iba1 antibody), and astrocytes (GFAP antibody).

-

Quantify plaque load, tau pathology, and glial activation using image analysis software.

-

-

Western Blot:

-

Homogenize brain tissue from a separate cohort of mice (not perfused with PFA).

-

Perform western blot analysis to quantify levels of total and acetylated α-tubulin, total and phosphorylated tau, and synaptic markers (e.g., synaptophysin, PSD-95).

-

-

ELISA:

-

Use commercially available ELISA kits to measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. [diagenode.com]

- 7. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ex Vivo Activity of Histone Deacetylase Inhibitors against Multidrug-Resistant Clinical Isolates of Plasmodium falciparum and P. vivax - PMC [pmc.ncbi.nlm.nih.gov]

preparing BRD73954 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD73954 is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8).[1][2] As a dual inhibitor, it serves as a valuable chemical probe for investigating the biological roles of these specific HDAC isoforms in various cellular processes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in epigenetic regulation and other cellular functions.[3] BRD73954's selectivity makes it a powerful tool for studying pathways related to cell motility, protein degradation, and gene expression.[1] These application notes provide detailed protocols for the preparation of BRD73954 stock solutions and its application in experimental settings.

Physicochemical Properties and Inhibitory Activity

BRD73954 is a crystalline solid, appearing as a white to off-white powder.[2] Proper storage and handling are crucial for maintaining its stability and activity.

Table 1: Physicochemical and Storage Information

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 284.31 g/mol | [2][4] |

| CAS Number | 1440209-96-0 | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Purity | ≥95-98% | [4][5] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [2] |

| Shipping Condition | Ambient temperature | [1][2] |

Table 2: Solubility Data

| Solvent | Maximum Concentration | Notes | Source(s) |

| DMSO | 25 - 100 mM | Ultrasonic assistance may be needed. Use newly opened, non-hygroscopic DMSO. | [2][4] |

| Ethanol | 20 mM | Gentle warming may be required. | [4] |

| DMF | ~30 mg/mL | - | [5] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | - | [5] |

| Water | Insoluble | - | [1] |

Table 3: In Vitro Inhibitory Activity (IC₅₀)

| Target | IC₅₀ | Source(s) |

| HDAC6 | 3.6 - 36 nM | [2][4][6] |

| HDAC8 | 120 nM | [2][4][6] |

| HDAC1 | 12 µM | [2][6] |

| HDAC2 | 9 µM | [2][4][6] |

| HDAC3 | 23 µM | [2][6] |

| HDAC4 | >33 µM | [4] |

Mechanism of Action: Dual HDAC6/HDAC8 Inhibition

BRD73954 exerts its biological effects by binding to the catalytic sites of HDAC6 and HDAC8, preventing them from deacetylating their protein substrates.

-

HDAC6 Inhibition: HDAC6 is a cytoplasmic enzyme whose substrates include non-histone proteins like α-tubulin and Hsp90.[1] By inhibiting HDAC6, BRD73954 leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and protein trafficking.[1][2]

-

HDAC8 Inhibition: HDAC8 is a class I HDAC primarily located in the nucleus.[1] It deacetylates histones and other nuclear proteins, such as cohesins, thereby regulating gene expression.[1] Inhibition of HDAC8 can influence cell cycle progression and differentiation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.

Materials:

-

BRD73954 powder (MW: 284.31 g/mol )

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryogenic vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L x 0.001 L x 284.31 g/mol x 1000 = 2.84 mg

Procedure:

-

Equilibration: Allow the vial of BRD73954 powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[7]

-

Weighing: Carefully weigh out 2.84 mg of BRD73954 powder and place it into a sterile vial.

-

Dissolution: Add 1 mL of high-quality DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect for any remaining particulate matter.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryogenic vials or microcentrifuge tubes.[8]

-

Storage: Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 1 year at -20°C and up to 2 years at -80°C.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. A typical final concentration for in vitro experiments might be 10 µM, as used in HeLa cells.[2]

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 10 mM BRD73954 stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well.

-

DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., if the final BRD73954 concentration is 10 µM from a 1:1000 dilution of the 10 mM stock, the final DMSO concentration will be 0.1%). Ensure the final DMSO concentration is typically below 0.5% to minimize cellular toxicity.[8]

Protocol 3: Example Formulations for In Vivo Studies

For animal experiments, BRD73954 must be formulated to ensure solubility and bioavailability. The following are example formulations that yield a clear solution of at least 2.5 mg/mL (8.79 mM).[2]

Formulation A: PEG300/Tween-80/Saline

-

Start with 10% of the final volume as DMSO (containing the dissolved BRD73954).

-

Add 40% of the final volume as PEG300 and mix thoroughly.

-

Add 5% of the final volume as Tween-80 and mix until the solution is clear.

-

Add 45% of the final volume as saline to reach the final desired volume and concentration.

Formulation B: SBE-β-CD in Saline

-

Start with 10% of the final volume as DMSO (containing the dissolved BRD73954).

-

Add 90% of the final volume as a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

-

Mix until a clear solution is achieved.

Formulation C: Corn Oil

-

Start with 10% of the final volume as DMSO (containing the dissolved BRD73954).

-

Add 90% of the final volume as corn oil.

-

Mix thoroughly to create a uniform solution.

Note: Always perform small-scale formulation tests to ensure compatibility and stability before preparing large batches for in vivo studies. The suitability of a given formulation depends on the animal model and route of administration.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD 73954 | Class II HDACs | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. BRD73954,1440209-96-0 - Absin [absin.net]

- 7. BRD73954|1440209-96-0|COA [dcchemicals.com]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for BRD73954 Treatment of HeLa Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BRD73954 is a potent and selective dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC8.[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. Dysregulation of HDAC activity is frequently observed in various cancers, making them a key target for therapeutic intervention. Specifically, HDAC6, a cytoplasmic enzyme, is known to deacetylate α-tubulin, thereby regulating microtubule dynamics, cell motility, and protein degradation pathways. HDAC8 is involved in regulating chromatin structure and gene expression, with critical roles in the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

These application notes provide detailed protocols for treating the human cervical cancer cell line, HeLa, with BRD73954. The included methodologies cover the assessment of cell viability, verification of target engagement through western blotting for acetylated tubulin, and analysis of cell cycle distribution.

Data Presentation

Inhibitory Activity of BRD73954

| HDAC Isoform | IC50 (µM) |

| HDAC6 | 0.0036 |

| HDAC8 | 0.12 |

| HDAC1 | 12 |

| HDAC2 | 9 |

| HDAC3 | 23 |

| HDAC4 | >33 |

Table 1: In vitro inhibitory concentrations (IC50) of BRD73954 against various HDAC isoforms. Data sourced from MedchemExpress.[1]

Effects of BRD73954 on HeLa Cells

| Parameter | Concentration | Incubation Time | Observed Effect |

| α-tubulin acetylation | 10 µM | 48 hours | Increased acetylation of α-tubulin |

| Histone H3 acetylation | 10 µM | 48 hours | No significant change in acetylation |

Table 2: Summary of observed effects of BRD73954 on HeLa cells. This demonstrates the selectivity of BRD73954 for the cytoplasmic target HDAC6 over nuclear histone-modifying HDACs in a cellular context.[1]

Experimental Protocols

General Guidelines for Handling HeLa Cells

HeLa cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of BRD73954 on HeLa cell viability.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

BRD73954 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BRD73954 in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the cells for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for α-tubulin Acetylation

This protocol is designed to verify the inhibition of HDAC6 by BRD73954 in HeLa cells by detecting the acetylation of its substrate, α-tubulin.

Materials:

-

HeLa cells

-

6-well cell culture plates

-

BRD73954

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with BRD73954 at the desired concentration (e.g., 10 µM as a starting point) and a vehicle control for 24-48 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in HeLa cells following treatment with BRD73954.

Materials:

-

HeLa cells

-

6-well cell culture plates

-

BRD73954

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of BRD73954 and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

Experimental Workflow

Caption: Workflow for evaluating the effects of BRD73954 on HeLa cells.

Signaling Pathway of HDAC6/8 Inhibition

Caption: Proposed signaling pathways affected by BRD73954 in HeLa cells.

References

BRD73954 in Animal Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available information and recommended protocols for the use of BRD73954, a potent dual inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8), in animal models. While in vitro characterization of BRD73954 is established, publicly available data on its in vivo dosage and administration is currently limited. These notes are intended to guide researchers in designing and executing preclinical studies with this compound.

Introduction

BRD73954 is a selective small molecule inhibitor targeting both HDAC6 and HDAC8, enzymes belonging to two different classes of histone deacetylases.[1][2][3] HDAC6, a predominantly cytoplasmic enzyme, is known to deacetylate non-histone proteins like α-tubulin, thereby regulating cell motility and protein quality control. HDAC8, a class I HDAC, is primarily located in the nucleus and plays a crucial role in gene expression regulation. The dual inhibition of HDAC6 and HDAC8 by BRD73954 offers a unique therapeutic approach for various diseases, including cancer and neurological disorders, by simultaneously targeting cytoplasmic and nuclear pathways.

Important Note: The following protocols and guidelines are based on standard practices for preclinical research with small molecule inhibitors and information from commercial suppliers. As of the latest literature review, specific, peer-reviewed in vivo dosage and administration schedules for BRD73954 have not been published. Therefore, it is imperative for researchers to conduct independent dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental designs.

Quantitative Data

Given the absence of published in vivo studies detailing the dosage of BRD73954, this section provides its in vitro inhibitory profile, which is essential for understanding its potency and selectivity.

Table 1: In Vitro Inhibitory Concentration (IC50) of BRD73954

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 12 |

| HDAC2 | 9 |

| HDAC3 | 23 |

| HDAC6 | 0.0036 |

| HDAC8 | 0.12 |

This data highlights the high potency and selectivity of BRD73954 for HDAC6 and HDAC8 over other Class I HDACs.

Experimental Protocols

Protocol for Preparation of BRD73954 Formulation for In Vivo Administration

This protocol provides a general method for preparing BRD73954 for administration to animal models. The formulation should be prepared fresh daily.

Materials:

-

BRD73954 (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of BRD73954 in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of BRD73954 in 1 mL of sterile DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

-

-

Vehicle and Final Formulation Preparation:

-

A commonly used vehicle for in vivo studies with small molecules consists of DMSO, PEG300, Tween-80, and saline. An example of a final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

To prepare 1 mL of the final injectable formulation, first mix the required volume of the BRD73954 stock solution with PEG300. For a final dose of 2.5 mg/mL, this would be 100 µL of the 25 mg/mL stock solution mixed with 400 µL of PEG300.

-

Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.

-

Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL.

-

Vortex the final solution thoroughly before administration.

-

Note: Researchers should verify the stability and solubility of this formulation. The final concentration of DMSO should be kept to a minimum to avoid toxicity. The dose of BRD73954 should be calculated based on the body weight of the animal.

Hypothetical Experimental Design: In Vivo Antitumor Efficacy Study

This section outlines a potential experimental workflow for assessing the efficacy of BRD73954 in a subcutaneous tumor xenograft model.

Animal Model:

-

6-8 week old immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

Experimental Groups:

-

Group 1: Vehicle control (administered orally or via intraperitoneal injection).

-

Group 2: BRD73954 - Low dose (e.g., 10 mg/kg).

-

Group 3: BRD73954 - High dose (e.g., 30 mg/kg).

-

Group 4: Positive control (a clinically relevant standard-of-care drug for the xenograft model).

Procedure:

-

Tumor Inoculation: Subcutaneously implant cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into the different treatment groups and begin the dosing regimen (e.g., daily for 21 days).

-

Data Collection: Monitor tumor volume and body weight 2-3 times per week.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of BRD73954 and a typical experimental workflow for an in vivo study.

Caption: Mechanism of action of BRD73954.

Caption: General workflow for an in vivo efficacy study.

Conclusion

BRD73954 represents a promising and selective tool for investigating the biological functions of HDAC6 and HDAC8. The information and protocols provided here offer a foundation for initiating in vivo studies. Rigorous dose-finding experiments are a critical first step to establish a safe and effective dosing regimen for this compound in any animal model. Further research is warranted to fully elucidate the in vivo pharmacokinetic, pharmacodynamic, and antitumor properties of BRD73954.

References

Troubleshooting & Optimization

BRD73954 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD73954. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My BRD73954 is not dissolving properly. What are the recommended solvents?

A1: BRD73954 can be challenging to dissolve directly in aqueous solutions. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1][2] For subsequent dilutions into aqueous media, it is crucial to use a well-dissolved stock solution in DMSO.

Q2: I've dissolved BRD73954 in DMSO, but it precipitates when I dilute it in my aqueous experimental medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds like BRD73954. To mitigate this, consider the following:

-

Use a freshly prepared DMSO stock solution. Hygroscopic DMSO can absorb moisture, which can negatively impact the solubility of the compound.[1]

-

Employ co-solvents and surfactants. For in vivo or cellular assays, using a formulation with agents like PEG300, Tween-80, or SBE-β-CD can help maintain solubility in aqueous environments.[1][3]

-

Perform serial dilutions. Instead of a large single dilution, gradually dilute the DMSO stock into the aqueous medium while vortexing or stirring.

-

Utilize sonication or gentle warming. These methods can help redissolve small amounts of precipitate that may have formed.[1][3]

Q3: What is the maximum concentration of BRD73954 I can achieve in different solvents?